molecular formula C15H13F3N2O3S B2493778 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1351642-46-0

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2493778
CAS RN: 1351642-46-0
M. Wt: 358.34
InChI Key: AJLXCIHALSBBFX-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as HT-01, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxalamides and has shown promising results in various preclinical studies.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists due to their diverse biological effects. Let’s explore some specific applications:

Organic Electronics and Semiconductors

Thiophene-based materials play a crucial role in organic electronics and semiconductor devices:

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry and material science. They protect metal surfaces from degradation caused by environmental factors .

Other Pharmacological Properties

Beyond the applications mentioned above, thiophene-containing compounds exhibit additional pharmacological effects:

    Antihypertensive Properties: Some thiophene-based molecules have been explored for their potential in managing hypertension .

    Anti-Atherosclerotic Effects: Researchers have investigated the role of thiophene derivatives in preventing atherosclerosis, a condition characterized by plaque buildup in arteries .

Synthetic Strategies

Various synthetic methods are employed to obtain thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These approaches allow scientists to tailor the structure of thiophene-based compounds for specific applications.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c16-15(17,18)9-3-5-10(6-4-9)20-14(23)13(22)19-8-11(21)12-2-1-7-24-12/h1-7,11,21H,8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXCIHALSBBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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